2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Description

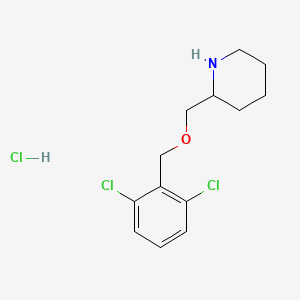

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-13-5) is a piperidine derivative featuring a 2,6-dichlorobenzyloxymethyl substituent. It is classified as an industrial-grade compound (99% purity) with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its molecular structure combines a six-membered piperidine ring with a lipophilic dichlorobenzyl group, which may enhance membrane permeability and biological activity. Regulatory compliance with REACH and ISO standards underscores its industrial relevance .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-5-3-6-13(15)11(12)9-17-8-10-4-1-2-7-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFVYRWFGKZGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyloxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is investigated as a lead compound for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy against specific biological targets.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, making it a candidate for further studies in drug design targeting various diseases, including metabolic disorders and cancers .

- Receptor Interaction : The compound's ability to bind to various receptors suggests potential therapeutic applications in treating conditions related to these targets .

Chemical Synthesis

- Building Block in Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Case Studies

Several studies have highlighted the compound's potential applications:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial activity. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent.

- Research on CNS Activity : Another study explored piperidine derivatives for their effects on the central nervous system (CNS). The findings indicate that modifications to the piperidine structure can lead to varying degrees of CNS activity, indicating the potential for developing treatments for neurological disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Production of Specialty Chemicals : The compound is used in synthesizing specialty chemicals and intermediates due to its reactivity and ability to undergo multiple types of chemical reactions such as nucleophilic substitution and oxidation.

- Formulation Development : Its properties make it suitable for formulation development in pharmaceuticals and agrochemicals, where precise chemical characteristics are essential.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

The most direct analog is 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride (CAS 1289388-68-6), which replaces the piperidine core with a five-membered pyrrolidine ring. Key differences include:

The piperidine derivative’s larger ring may confer greater conformational flexibility and metabolic stability compared to the pyrrolidine analog. Piperidine’s higher basicity (pKa ~11) versus pyrrolidine (pKa ~9) could also influence solubility and receptor interactions.

Substituted Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

This compound substitutes the dichlorobenzyl group with a diphenylmethoxy moiety:

Migalastat Hydrochloride (CAS 75172-81-5)

A therapeutic piperidine derivative used for Fabry disease:

Migalastat’s polar triol groups enable specific enzyme interactions, contrasting with the lipophilic, halogenated substituents of the target compound.

Piperidine Derivatives with Similar Halogenation

(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine Hydrochloride (CAS 57059-62-8) shares the dichlorobenzyl group but includes an additional amine moiety:

The methylamine group in the latter compound could enhance hydrogen bonding, altering target selectivity compared to the benzyloxymethyl group.

Biological Activity

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a dichlorobenzyl group, which contributes to its pharmacological properties. The exploration of its biological activity encompasses various aspects including its mechanism of action, therapeutic applications, and potential toxicity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors in the central nervous system or other tissues, influencing physiological responses.

Therapeutic Applications

Research indicates that compounds similar to this compound have been evaluated for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis .

- Cytotoxicity : The compound's cytotoxic effects have been assessed using cell lines such as HaCaT (human keratinocyte) cells, which provide insights into its potential as an anticancer agent .

Case Studies and Research Findings

-

Antituberculosis Activity :

- A study evaluated the efficacy of piperidine derivatives against M. tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 16 µg/mL, indicating significant antimicrobial potential .

- The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring influence biological activity, with certain substitutions enhancing potency against tuberculosis.

- Cytotoxicity Assays :

-

Comparative Studies :

- Comparative studies with similar compounds highlighted the unique properties of this compound. Its piperidine structure imparts distinct chemical characteristics that may enhance its biological activity compared to pyrrolidine or other derivatives .

Data Table: Biological Activity Summary

Q & A

Q. What quality-by-design (QbD) frameworks are applicable to multivariate optimization of its hydrochloride salt formation?

- Methodological Answer : Apply design of experiments (DoE) to assess critical process parameters (CPPs): pH, temperature, and stoichiometry. Use partial least squares (PLS) regression to correlate CPPs with critical quality attributes (CQAs) like particle size and dissolution rate . Implement PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.